

4-(3-Iodobenzyl)morpholine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-(3-Iodobenzyl)morpholine*

Cat. No.: B1611821

[Get Quote](#)

An In-Depth Technical Guide to **4-(3-Iodobenzyl)morpholine**: Structure, Synthesis, and Characterization

Introduction

In the landscape of modern medicinal chemistry, the morpholine heterocycle stands out as a "privileged scaffold." Its incorporation into molecular structures is a well-established strategy to enhance pharmacological potency, modulate physicochemical properties, and improve pharmacokinetic profiles, including aqueous solubility and metabolic stability.[1][2][3] **4-(3-Iodobenzyl)morpholine** is a derivative that combines this valuable morpholine moiety with an iodinated aromatic ring, presenting a versatile building block for drug discovery and a valuable tool for chemical biology. The presence of the iodine atom offers a site for further functionalization through various cross-coupling reactions, making it a particularly attractive intermediate for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of **4-(3-Iodobenzyl)morpholine**, detailing its molecular structure, a robust synthetic protocol with mechanistic insights, and the analytical techniques required for its unambiguous characterization. The content is designed for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound.

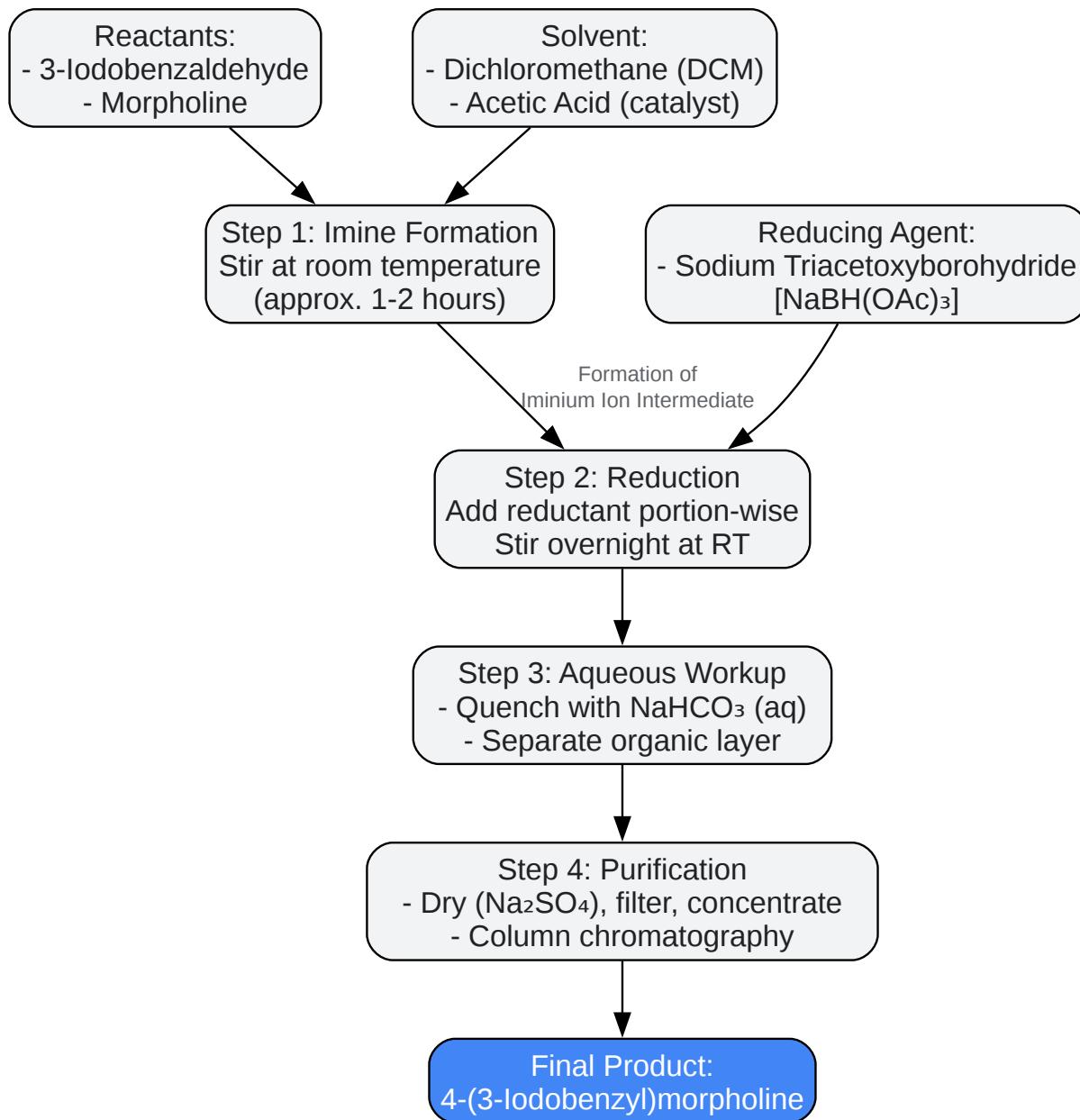
Molecular Structure and Physicochemical Properties

4-(3-Iodobenzyl)morpholine consists of a morpholine ring N-substituted with a benzyl group, which is in turn substituted with an iodine atom at the meta (3-position) of the phenyl ring. The morpholine ring typically adopts a stable chair conformation.[4]

Caption: Molecular structure of **4-(3-Iodobenzyl)morpholine**.

Data Summary

All quantitative data for **4-(3-Iodobenzyl)morpholine** is summarized in the table below for easy reference.


Property	Value	Source(s)
IUPAC Name	4-[(3-Iodophenyl)methyl]morpholine	[5]
Synonyms	4-(3-Iodobenzyl)morpholine	[5][6]
CAS Number	731812-03-6	[5][6][7][8]
Molecular Formula	C ₁₁ H ₁₄ INO	[5][6][7][8]
Molecular Weight	303.14 g/mol	[6][7][8]
Exact Mass	303.01201 Da	[6]
Melting Point	32 °C	[6]
Boiling Point	333.3 °C at 760 mmHg	[6]
Density	1.604 g/cm ³	[6]
SMILES	C1COCCN1Cc2cccc(c2)I	[7]

Synthesis via Reductive Amination: A Protocol and Rationale

The synthesis of N-benzylmorpholines is most effectively and cleanly achieved through reductive amination.[5] This method is superior to direct alkylation of morpholine with 3-iodobenzyl halide, as direct alkylation often leads to difficult-to-separate mixtures resulting from over-alkylation (formation of quaternary ammonium salts).[9] Reductive amination is a one-pot

or two-step process that proceeds via a transient iminium ion intermediate, which is then selectively reduced.[9][10]

The choice of reducing agent is critical for the success of the reaction. Strong reducing agents like sodium borohydride (NaBH_4) would indiscriminately reduce the starting aldehyde. Therefore, a milder, more selective reducing agent is required. Sodium triacetoxyborohydride [$\text{NaBH}(\text{OAc})_3$] is an ideal choice as it is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated imine (iminium ion) intermediate.[9]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-(3-Iodobenzyl)morpholine**.

Detailed Experimental Protocol

- Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-iodobenzaldehyde (1.0 eq) and morpholine (1.1 eq). Dissolve the reactants in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.2 M concentration).
- Imine/Iminium Formation: Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
- Reduction: Slowly add sodium triacetoxyborohydride $[\text{NaBH}(\text{OAc})_3]$ (1.5 eq) to the stirring solution in portions. Self-Validation Check: The addition should be controlled to manage any mild exotherm. The reaction is typically allowed to proceed overnight at room temperature to ensure complete conversion.
- Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aldehyde.
- Aqueous Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel.
- Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield **4-(3-Iodobenzyl)morpholine** as a pure compound.

Structural Elucidation and Analytical Characterization

Unambiguous confirmation of the synthesized product's identity and purity requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules.[\[4\]](#) For **4-(3-Iodobenzyl)morpholine**, the expected ¹H and ¹³C NMR spectra will show characteristic signals for both the morpholine and the iodobenzyl moieties.

- ¹H NMR: The morpholine ring protons typically appear as two distinct triplets, reflecting the different electronic environments adjacent to the nitrogen versus the oxygen atom.[\[4\]\[7\]](#) The protons on the carbons next to the electronegative oxygen (C2-H, C6-H) are deshielded and resonate downfield, while the protons adjacent to the nitrogen (C3-H, C5-H) appear more upfield.[\[4\]](#) The benzyl CH₂ group will appear as a singlet, and the aromatic protons will present a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
- ¹³C NMR: The proton-decoupled ¹³C spectrum will show two signals for the morpholine carbons, one for the benzylic carbon, and four distinct signals for the aromatic carbons due to the C-I substitution pattern.[\[6\]](#)

Assignment	Expected ¹ H Chemical Shift (δ , ppm)	Expected ¹³ C Chemical Shift (δ , ppm)
Morpholine -CH ₂ -O-	~ 3.70 (t, 4H)	~ 67
Morpholine -CH ₂ -N-	~ 2.45 (t, 4H)	~ 54
Benzyl -CH ₂ -	~ 3.50 (s, 2H)	~ 63
Aromatic -CH-	7.00 - 7.70 (m, 4H)	128 - 142
Aromatic -C-I	N/A	~ 95

Note: Predicted values are approximate and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For **4-(3-Iodobenzyl)morpholine**, an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum is expected to show:

- Molecular Ion Peak [M]⁺ or [M+H]⁺: A strong signal at m/z \approx 303 or 304, respectively, confirming the molecular weight of the compound.

- Major Fragment Ions: A characteristic fragmentation would be the benzylic cleavage, resulting in a prominent iodobenzyl cation at $m/z = 217$ and a morpholinomethyl radical or cation fragment.

Conclusion

4-(3-Iodobenzyl)morpholine is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its structure, featuring the pharmacologically advantageous morpholine ring and a synthetically versatile iodinated phenyl group, makes it an important intermediate for the development of novel therapeutics. The reductive amination protocol detailed herein offers a reliable, high-yielding, and scalable method for its synthesis. Proper analytical characterization using NMR and mass spectrometry is essential to ensure the identity and purity of the material, providing a solid foundation for its application in further research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. ^1H and ^{13}C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]

- 8. Synthesis of ring-substituted N-benzyl γ -phenyl GABA derivatives via reductive amination
- PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [4-(3-iodobenzyl)morpholine molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611821#4-3-iodobenzyl-morpholine-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com